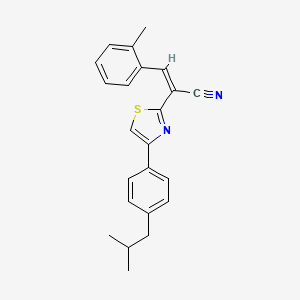

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, commonly known as ITA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITA belongs to the family of acrylonitriles, which are known for their diverse biological activities.

科学的研究の応用

Optical Properties and Application Prospects

One study delves into the design and synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showcasing a wide range of fluorescent colors and intensities. These thiazoles exhibit multifunctional properties, including good emission in solid and suspension phases, significant positive solvatochromism, and tunability of color and intensity. Photophysical investigations underpin their potential in biological imaging, given their excellent penetration and accumulation in living cells (Eltyshev et al., 2021).

Reductive Transformations

Another aspect of research focused on the reduction of similar acrylonitrile derivatives with lithium aluminum hydride, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study, which emphasizes synthetic pathways, contributes to the broader understanding of manipulating such compounds for potential applications in organic synthesis (Frolov et al., 2005).

Photophysical Properties for Optoelectronic Applications

Research on thiophenylacrylonitrile derivatives containing a triphenylamine moiety reveals insights into their UV-Vis absorption and photoluminescent spectra, highlighting their suitability for optoelectronic devices. The synthesis approach and photophysical properties suggest a pathway for developing novel materials for electronic and photonic technologies (Fang & Yu, 2009).

Catalytic Asymmetry and Chemical Reactivity

The catalytic asymmetric conjugate addition of isocyanoacetate to similar acrylonitrile derivatives unveils a method to achieve functionalized imines with high enantioselectivity. Such chemical reactivity is crucial for advancing asymmetric synthesis methods, with implications for creating chiral molecules of pharmaceutical relevance (Del Fiandra et al., 2016).

Enhanced Nonlinear Optical Limiting

Investigations into donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, demonstrate enhanced nonlinear optical limiting suitable for optoelectronic devices. This study underscores the compound's role in developing materials for protecting human eyes and optical sensors, stabilizing light sources in optical communications (Anandan et al., 2018).

特性

IUPAC Name |

(Z)-3-(2-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-19(11-9-18)22-15-26-23(25-22)21(14-24)13-20-7-5-4-6-17(20)3/h4-11,13,15-16H,12H2,1-3H3/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTLFKPNRAWLOJ-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)

![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)